molecular formula C7H6BrFOS B14760654 4-Bromo-2-fluoro-3-(methylthio)phenol

4-Bromo-2-fluoro-3-(methylthio)phenol

Cat. No.: B14760654
M. Wt: 237.09 g/mol
InChI Key: LVIPBRNQRSZQSZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(methylthio)phenol is a halogenated phenol derivative with a bromine atom at position 4, a fluorine atom at position 2, and a methylthio (-SMe) group at position 3 on the aromatic ring.

Properties

Molecular Formula

C7H6BrFOS

Molecular Weight

237.09 g/mol

IUPAC Name

4-bromo-2-fluoro-3-methylsulfanylphenol

InChI

InChI=1S/C7H6BrFOS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3

InChI Key

LVIPBRNQRSZQSZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 4-Bromo-2-fluoro-3-(methylthio)phenol typically begins with commercially available starting materials such as 4-bromo-2-fluorophenol.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods for 4-Bromo-2-fluoro-3-(methylthio)phenol would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Bromo-2-fluoro-3-(methylthio)phenol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, resulting in dehalogenation.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenols.

    Substitution: Phenolic compounds with different substituents replacing bromine or fluorine.

Scientific Research Applications

Chemistry:

  • 4-Bromo-2-fluoro-3-(methylthio)phenol is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology:

  • The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine:

  • Research into the medicinal applications of 4-Bromo-2-fluoro-3-(methylthio)phenol may focus on its potential as a building block for drug discovery and development.

Industry:

  • In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(methylthio)phenol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity would require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Features CAS Number Key Applications/Properties References
4-Bromo-2-fluoro-3-(methylthio)phenol Br (C4), F (C2), -SMe (C3), -OH (C1) Halogenated phenol with thioether Not explicitly provided Hypothesized: Bioactive intermediate -
4-Bromo-2-iodophenol Br (C4), I (C2), -OH (C1) Di-halogenated phenol 207115-22-8 Synthetic intermediate
2-(Methylthio)phenol -SMe (C2), -OH (C1) Thiophenol derivative 1073-29-6 Floral volatile (pollinator attraction)
4-Hydroxy-3-(methylthio)benzaldehyde -SMe (C3), -OH (C4), -CHO (C1) Aldehyde-functionalized thiophenol Not explicitly provided Floral signaling compound
3,5-Dimethyl-4-(methylthio)phenol methylcarbamate -SMe (C4), -NHC(O)OMe (C1), -CH3 (C3,5) Carbamate pesticide derivative 2032-65-7 Acaricide/insecticide (e.g., Mercaptodimethur)
5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran Br (C5), F (C2), -SOCH3 (C3), benzofuran core Sulfoxide-containing heterocycle Not explicitly provided Pharmacological activities (e.g., antifungal)

Detailed Comparison

Halogenated Phenols

  • 4-Bromo-2-iodophenol (CAS 207115-22-8): Replacing fluorine with iodine increases molecular weight and polarizability. Iodine’s larger atomic radius may reduce reactivity in electrophilic substitution compared to fluorine but enhance stability in radical reactions. Used as a synthetic intermediate, similar to bromo-fluoro analogs .
  • Target Compound: The dual halogenation (Br, F) likely enhances electrophilic aromatic substitution resistance compared to mono-halogenated phenols.

Thiophenol Derivatives

  • 2-(Methylthio)phenol (CAS 1073-29-6): Lacking halogens, this simpler thiophenol is a floral volatile in Caladenia species, attracting pollinators via sulfur-containing volatiles. The methylthio group enhances volatility and receptor binding specificity .

Aldehyde and Carbamate Derivatives

  • 4-Hydroxy-3-(methylthio)benzaldehyde : The aldehyde group introduces electrophilic reactivity, enabling nucleophilic addition reactions absent in the target compound. Such derivatives are implicated in plant-insect chemical communication .
  • 3,5-Dimethyl-4-(methylthio)phenol methylcarbamate (Mercaptodimethur): The carbamate group confers acetylcholinesterase inhibition, a common pesticidal mechanism. Here, the methylthio group likely enhances lipid solubility, aiding penetration into insect cuticles .

Benzofuran-Based Analogs

  • 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran : The benzofuran core and sulfoxide group differentiate this compound structurally. Such moieties are associated with antifungal and anticancer activities, suggesting the target compound’s halogen and thioether groups could be explored in heterocyclic drug design .

Research Implications and Gaps

  • Synthesis Pathways: The target compound may be synthesized via sequential halogenation (e.g., bromination/fluorination) of 3-(methylthio)phenol, followed by purification using techniques validated for analogs (e.g., NMR, MS) .
  • Bioactivity Potential: Comparative data suggest dual halogenation could synergize with the methylthio group to enhance antimicrobial or pesticidal efficacy, warranting in vitro studies.
  • Regulatory Considerations: Brominated phenols often require strict handling due to toxicity; analogs like Mercaptodimethur are regulated under pesticide guidelines, implying similar precautions for the target compound .

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